molecular formula C14H18ClNO3 B14186420 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide CAS No. 920296-68-0

4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide

Cat. No.: B14186420
CAS No.: 920296-68-0
M. Wt: 283.75 g/mol
InChI Key: BBAACBYZEWIEOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can undergo various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

CAS No.

920296-68-0

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide

InChI

InChI=1S/C14H18ClNO3/c1-18-7-2-8-19-13-9-10(3-6-12(13)15)14(17)16-11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,17)

InChI Key

BBAACBYZEWIEOT-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)NC2CC2)Cl

Origin of Product

United States

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